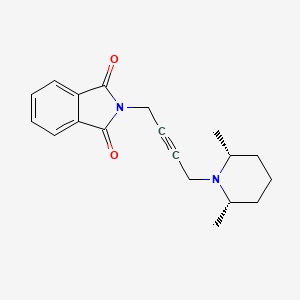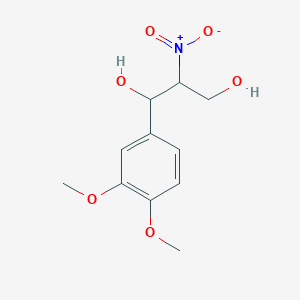
1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol is an organic compound characterized by the presence of methoxy groups on the phenyl ring and a nitro group on the propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol typically involves the nitration of 1-(3,4-Dimethoxyphenyl)propane-1,3-diol. This process can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, thereby optimizing yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Comparación Con Compuestos Similares
- 1-(3,4-Dimethoxyphenyl)ethanol
- 1-(3,4-Dimethoxyphenyl)propane-1,3-diol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these features.
Propiedades
Número CAS |
77834-68-5 |
|---|---|
Fórmula molecular |
C11H15NO6 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C11H15NO6/c1-17-9-4-3-7(5-10(9)18-2)11(14)8(6-13)12(15)16/h3-5,8,11,13-14H,6H2,1-2H3 |
Clave InChI |
ARDHFTUSPJXLIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(CO)[N+](=O)[O-])O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


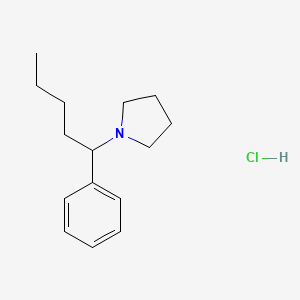
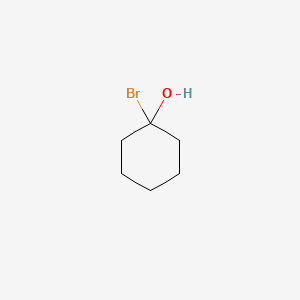
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
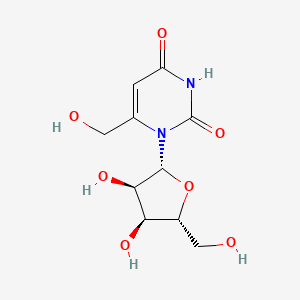

![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)
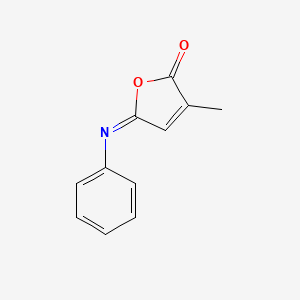

![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)

![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
